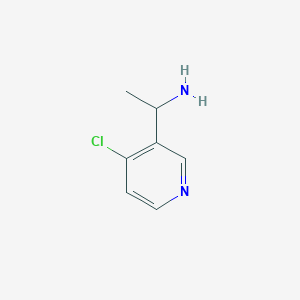

1-(4-Chloropyridin-3-YL)ethanamine

説明

1-(4-Chloropyridin-3-YL)ethanamine is a secondary amine featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethanamine side chain at the 3-position. This structure confers both basicity (due to the amine) and lipophilicity (from the chloropyridine moiety), making it a versatile intermediate in pharmaceutical and coordination chemistry.

特性

分子式 |

C7H9ClN2 |

|---|---|

分子量 |

156.61 g/mol |

IUPAC名 |

1-(4-chloropyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-4-10-3-2-7(6)8/h2-5H,9H2,1H3 |

InChIキー |

XDCQXCLPSJSROP-UHFFFAOYSA-N |

正規SMILES |

CC(C1=C(C=CN=C1)Cl)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 1-(4-Chloropyridin-3-YL)ethanamine typically begins with 4-chloropyridine as the starting material.

Reaction with Ethylamine: The 4-chloropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.

Catalysts and Solvents: Commonly used catalysts include palladium on carbon (Pd/C) and solvents such as ethanol or methanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods:

Large-Scale Synthesis: For industrial-scale production, the process is optimized to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 1-(4-Chloropyridin-3-YL)ethanamine.

化学反応の分析

Types of Reactions:

Oxidation: 1-(4-Chloropyridin-3-YL)ethanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where the chlorine atom or the ethanamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products:

Oxidation Products: Oxidation can yield products like 1-(4-chloropyridin-3-yl)acetaldehyde or 1-(4-chloropyridin-3-yl)acetic acid.

Reduction Products: Reduction typically produces 1-(4-chloropyridin-3-yl)ethanol or other reduced derivatives.

Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used, such as 1-(4-methoxypyridin-3-yl)ethanamine.

科学的研究の応用

Chemistry:

Building Block: 1-(4-Chloropyridin-3-YL)ethanamine is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.

Industry:

Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Agrochemicals: It is also studied for its potential use in agrochemicals, particularly as a precursor to insecticides or herbicides.

作用機序

Molecular Targets and Pathways:

Receptor Binding: 1-(4-Chloropyridin-3-YL)ethanamine is known to interact with specific receptors in biological systems, such as nicotinic acetylcholine receptors.

Signal Transduction: Upon binding to its target receptor, the compound can modulate signal transduction pathways, leading to various physiological effects.

Enzyme Inhibition: It may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.

類似化合物との比較

Structural and Electronic Differences

- Halogen Position : The chlorine at the 4-position on the pyridine ring in the target compound distinguishes it from analogs like (S)-1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine, where halogens occupy the 5- and 3-positions. This positional variance alters electronic effects (e.g., electron-withdrawing capacity) and steric interactions, impacting binding affinity in receptor studies .

- Backbone Modifications : Compounds like 2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine replace the chloropyridine with a chlorophenyl group, increasing aromaticity and lipophilicity. Such modifications are critical for optimizing blood-brain barrier penetration in neuroactive compounds .

Critical Analysis of Evidence

The provided evidence lacks explicit data on the target compound’s physicochemical properties (e.g., logP, pKa) or biological activity. However, inferences are drawn from structurally related compounds:

生物活性

1-(4-Chloropyridin-3-YL)ethanamine, also known as 4-chloropyridin-3-yl ethanamine, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Chloropyridin-3-YL)ethanamine is , with a molecular weight of approximately 155.6 g/mol. Its structure features a pyridine ring substituted with a chlorine atom and an ethylamine side chain, which influences its reactivity and biological properties.

The biological activity of 1-(4-Chloropyridin-3-YL)ethanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chlorine substituent enhances its binding affinity to certain targets compared to non-chlorinated analogs.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating pain and inflammation.

- Receptor Modulation : It may also act on neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Antimicrobial Activity

Research indicates that 1-(4-Chloropyridin-3-YL)ethanamine exhibits antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of chloropyridine compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Antiviral Activity

In the context of viral infections, particularly SARS-CoV-2, chloropyridinyl compounds have been explored for their ability to inhibit viral proteases. A series of studies reported that certain chloropyridine derivatives exhibited low micromolar inhibitory activity against the SARS-CoV-2 3CLpro enzyme . However, the specific activity of 1-(4-Chloropyridin-3-YL)ethanamine in this regard requires further investigation.

Case Studies

- Inflammatory Pain Model : In a controlled animal study, 1-(4-Chloropyridin-3-YL)ethanamine was administered to mice with induced inflammatory pain. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent .

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of 1-(4-Chloropyridin-3-YL)ethanamine against standard bacterial strains. The compound demonstrated effective inhibition at concentrations below 100 µM, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Summary of 1-(4-Chloropyridin-3-YL)ethanamine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。